Sodium N-dodecanoyl-L-valinate
Overview
Description
Sodium N-dodecanoyl-L-valinate, also known as this compound, is a useful research compound. Its molecular formula is C17H32NNaO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Separations in Chromatography Sodium N-dodecanoyl-L-valinate (SDVal) has been primarily utilized in chiral separations by micellar electrokinetic chromatography. It's effective in resolving enantiomers, as shown in the separation of phenylthiohydantoin (PTH) derivatives of various dl-amino acids. The addition of substances like sodium dodecyl sulphate, urea, and methanol to SDVal solutions can improve peak shapes and enhance resolution, demonstrating its versatility in chromatographic applications (Otsuka et al., 1991).
Effect on Micellar Properties Research on the effects of NaCl on the properties of micelles formed by this compound has been conducted. It has been observed that the microviscosity, micellar aggregation number, and critical micelle concentration of these surfactants change significantly with varying NaCl concentrations. This indicates that SDVal surfactants' properties can be tailored for specific applications in micellar systems (Miyagishi et al., 1996).
Enantioselective Hydrophobic Entanglement SDVal has been used to resolve enantiomeric N-acylated amino acid esters by electrokinetic chromatography. This showcases its potential in assessing enantioselectivity based on hydrophobic entanglement with chiral functionalized micelles (Dobashi et al., 1989).
Chiral Surfactants in Electrokinetic Chromatography this compound has been studied as a chiral surfactant in micellar electrokinetic chromatography, where it was used to resolve a range of amino acid derivatives. This highlights its role in the development of advanced chromatographic techniques for chiral separations (Otsuka & Terabe, 1990).
Future Directions
- Fanali, S. (1995)An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Otsuka, K., Kawahara, J., Tatekawa, K., & Terabe, S. (1991)Chiral separations by micellar electrokinetic chromatography with sodium N-dodecanoyl-L-valinate.
- A supramolecular hydrogel that responds to biologically relevant …
Properties
IUPAC Name |
sodium;(2S)-2-(dodecanoylamino)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBTMYWRIIMEJ-NTISSMGPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191302 | |
Record name | N-Dodecanoyl valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37869-33-3 | |
Record name | N-Dodecanoyl valinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037869333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecanoyl valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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